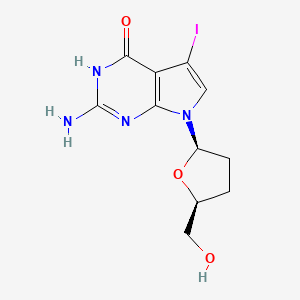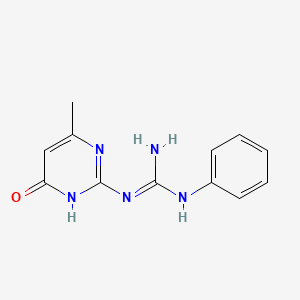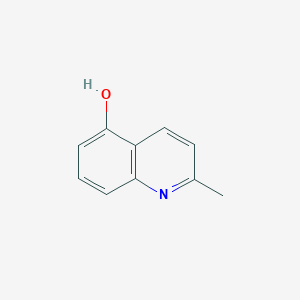
3-(Tetrazol-5-yl)phenylboronsäure
Übersicht
Beschreibung
3-(Tetrazol-5-YL)phenylboronic acid is a useful research compound. Its molecular formula is C7H7BN4O2 and its molecular weight is 189.97 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Tetrazol-5-YL)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Tetrazol-5-YL)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tetrazol-5-YL)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Arzneimittelsynthese und -entwicklung
3-(Tetrazol-5-yl)phenylboronsäure wird in der pharmazeutischen Industrie für die Synthese verschiedener Arzneimittelverbindungen verwendet. Ihre Boronsäuregruppe ist besonders nützlich bei Suzuki-Kupplungsreaktionen, die eine entscheidende Rolle bei der präzisen Herstellung komplexer organischer Verbindungen spielen . Diese Verbindung wurde mit der Synthese von Candesartan in Verbindung gebracht, einem Medikament zur Behandlung von Bluthochdruck und Herzinsuffizienz .
Landwirtschaft: Pestizidformulierung
In der Landwirtschaft könnten Derivate dieser Verbindung zur Entwicklung neuer Pestizide untersucht werden. Der Tetrazolring kann die Wirkung natürlicher Pflanzenhormone imitieren, was möglicherweise zur Entwicklung von Herbiziden und Wachstumsregulatoren führt, die umweltfreundlicher und gezielter sind .
Materialwissenschaft: Polymerforschung
Der Boronsäureanteil von this compound kann verwendet werden, um neuartige Polymere mit spezifischen Eigenschaften zu erzeugen. Diese Polymere können Anwendungen von intelligenten Materialien, die auf Umweltveränderungen reagieren, bis hin zu biologisch abbaubaren Kunststoffen haben .
Umweltwissenschaften: Sensorik und Detektion
Diese Verbindung kann in der Umweltwissenschaft als Sensor zur Detektion verschiedener Substanzen eingesetzt werden. Ihre Fähigkeit, reversible kovalente Bindungen mit Diolen und ähnlichen Molekülen einzugehen, macht sie zu einem Kandidaten für den Nachweis von Zuckern, Alkoholen und anderen organischen Verbindungen in Umweltproben .
Analytische Chemie: Chromatographie und Analytik
In der analytischen Chemie kann this compound als chromatographisches Reagenz verwendet werden. Es kann bei der Trennung komplexer Gemische helfen und die Detektion bestimmter Molekültypen, wie Glykoproteine und andere biologisch relevante Spezies, verbessern .
Biochemische Forschung: Enzymhemmungstudien
Die Tetrazolgruppe ähnelt strukturell dem Carboxylat-Ion, was sie zu einem nützlichen Analogon in der biochemischen Forschung macht. Sie kann als Inhibitor oder Nachahmer in enzymatischen Reaktionen wirken und so zur Untersuchung von Enzymmechanismen und zur Entwicklung von Enzymhemmern beitragen .
Pharmazeutika: Entwicklung pharmazeutischer Wirkstoffe (API)
This compound kann ein wichtiges Zwischenprodukt bei der Entwicklung von APIs sein. Ihre strukturellen Merkmale ermöglichen die Einführung von Pharmakophoren, wodurch die Wirksamkeit und Spezifität des Arzneimittels verbessert werden .
Industrielle Anwendungen: Katalysatordesign
In der industriellen Chemie können die Eigenschaften dieser Verbindung genutzt werden, um Katalysatoren für verschiedene chemische Reaktionen zu entwickeln. Ihre Stabilität und Reaktivität unter verschiedenen Bedingungen machen sie zu einem wertvollen Bestandteil in katalytischen Systemen, die die Effizienz verbessern und den Abfall reduzieren können .
Wirkmechanismus
Target of Action
Boronic acids, including 3-(tetrazol-5-yl)phenylboronic acid, are often used as reagents in the suzuki-miyaura coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The 3-(Tetrazol-5-YL)phenylboronic acid, as a boronic acid, plays a crucial role in the Suzuki-Miyaura coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This transfer, known as transmetalation, is a key step in the formation of the carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound participates, is a fundamental process in organic chemistry and is widely used in the synthesis of various organic compounds .
Result of Action
As a reagent in the suzuki-miyaura coupling reaction, it contributes to the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 3-(Tetrazol-5-YL)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which this compound is used, requires specific conditions, including the presence of a palladium catalyst and a base . The reaction is also typically performed in an aqueous or organic solvent .
Eigenschaften
IUPAC Name |
[3-(2H-tetrazol-5-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN4O2/c13-8(14)6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4,13-14H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJKBDSKRITXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NNN=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674153 | |
| Record name | [3-(2H-Tetrazol-5-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775351-30-9 | |
| Record name | [3-(2H-Tetrazol-5-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Tetrazol-5-yl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine](/img/structure/B1530897.png)

![4-(4-chlorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1530900.png)
![methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1530901.png)
![3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1530904.png)

![N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine](/img/structure/B1530907.png)

![2-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B1530912.png)
![7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1530913.png)

![methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1-hydrazinecarboxylate](/img/structure/B1530916.png)

